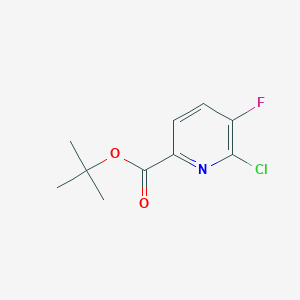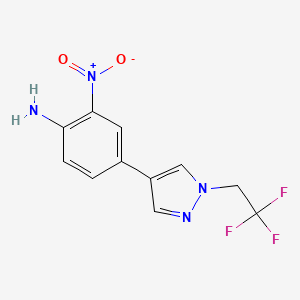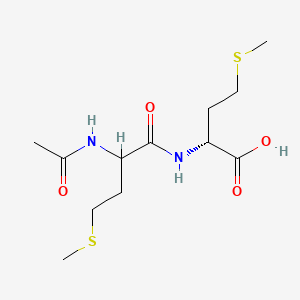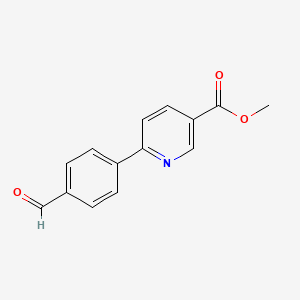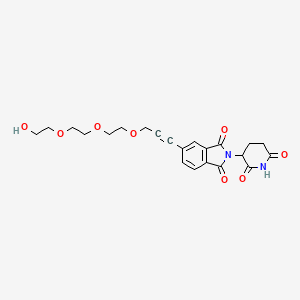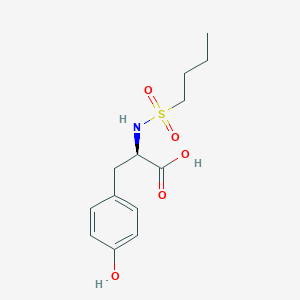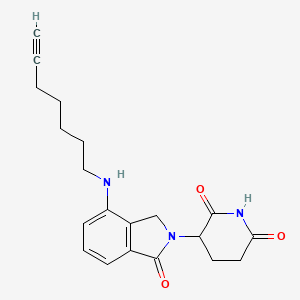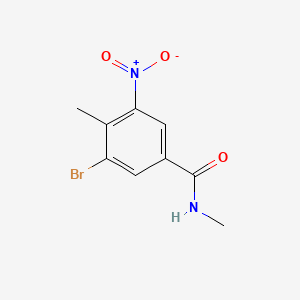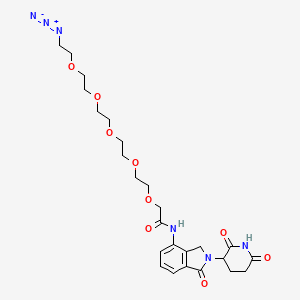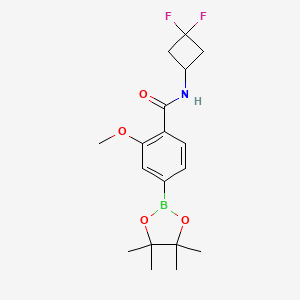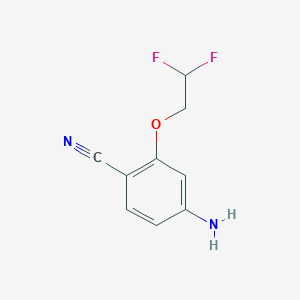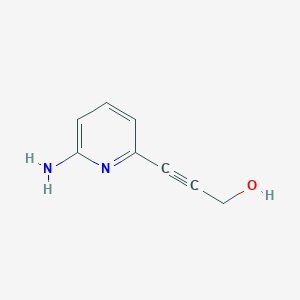
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol: is a chemical compound with a molecular structure that includes a pyridine ring substituted with an amino group and a propynyl alcohol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol typically involves the reaction of 6-amino-2-pyridinecarboxaldehyde with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It can act as a ligand for metal ions, making it useful in the design of metal-based drugs and diagnostic agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: Industrially, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propynyl alcohol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
3-(Pyridin-2-yl)propan-1-ol: This compound has a similar pyridine ring but lacks the amino and propynyl groups, resulting in different chemical properties and reactivity.
2-Propyn-1-ol, 3-(3-pyridinyl)-: This compound has a similar propynyl alcohol group but differs in the position of the pyridine ring, affecting its overall structure and function.
Uniqueness: 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is unique due to the presence of both the amino and propynyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and applications, making the compound highly versatile and valuable in various fields .
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-(6-aminopyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,6H2,(H2,9,10) |
Clave InChI |
HUUACIALCVAHKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)N)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


